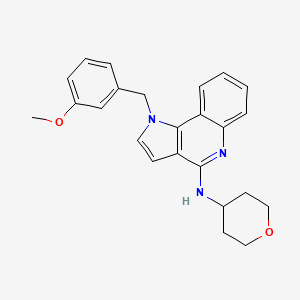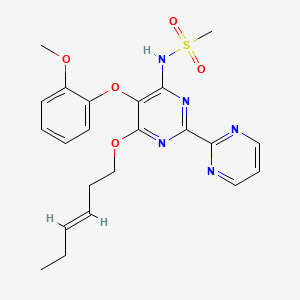
ET receptor antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ET receptor antagonist 2, also known as compound 16j, is a potent and selective antagonist of endothelin receptors. Endothelin receptors, particularly ETA and ETB, play crucial roles in maintaining vascular homeostasis. This compound has shown significant efficacy in treating pulmonary arterial hypertension and other cardiovascular-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ET receptor antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: ET receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under inert atmosphere and low temperatures.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products:
Scientific Research Applications
ET receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor-ligand interactions and developing new synthetic methodologies.
Biology: Investigated for its role in modulating endothelin receptor activity and its effects on cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating pulmonary arterial hypertension, cardiovascular diseases, and other conditions related to endothelin receptor dysregulation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mechanism of Action
ET receptor antagonist 2 exerts its effects by selectively binding to endothelin receptors, particularly ETA and ETB. This binding prevents the interaction of endothelin peptides with their receptors, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and other physiological responses. The molecular targets include key residues within the receptor binding sites, and the pathways involved are primarily related to vascular tone regulation and cellular proliferation .
Comparison with Similar Compounds
Bosentan: A dual ETA and ETB receptor antagonist used in the treatment of pulmonary arterial hypertension.
Macitentan: A selective ETA receptor antagonist with improved efficacy and safety profile compared to earlier compounds.
Ambrisentan: Another selective ETA receptor antagonist known for its high potency and favorable pharmacokinetic properties
Uniqueness of ET Receptor Antagonist 2: this compound stands out due to its high selectivity and potency for endothelin receptors, particularly ETA. Its unique chemical structure allows for more effective receptor binding and inhibition, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C22H25N5O5S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[6-[(E)-hex-3-enoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C22H25N5O5S/c1-4-5-6-9-15-31-22-18(32-17-12-8-7-11-16(17)30-2)19(27-33(3,28)29)25-21(26-22)20-23-13-10-14-24-20/h5-8,10-14H,4,9,15H2,1-3H3,(H,25,26,27)/b6-5+ |
InChI Key |
BXHYHRDLJMOJCV-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C/CCOC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C)C3=NC=CC=N3 |
Canonical SMILES |
CCC=CCCOC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
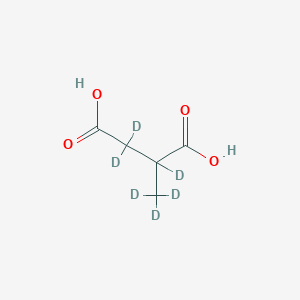
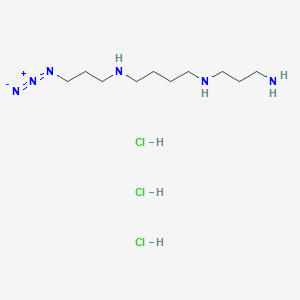
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)


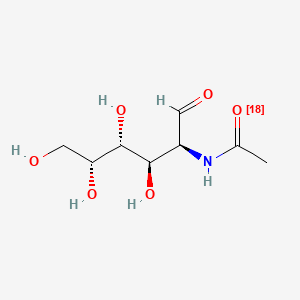
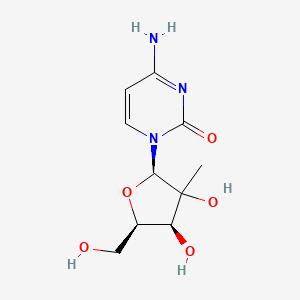
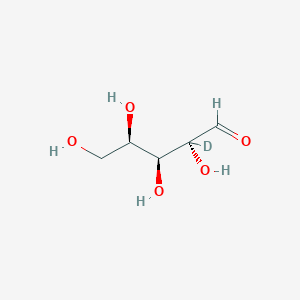
![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)
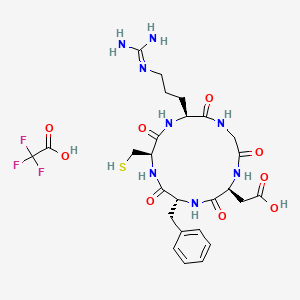

![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
